molecular formula C13H24O2 B12549815 2-(Diethoxymethyl)bicyclo[2.2.2]octane CAS No. 143138-35-6

2-(Diethoxymethyl)bicyclo[2.2.2]octane

Cat. No.: B12549815
CAS No.: 143138-35-6
M. Wt: 212.33 g/mol
InChI Key: HNOAGYCSLNLCDC-UHFFFAOYSA-N
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Description

2-(Diethoxymethyl)bicyclo[222]octane is a compound that belongs to the bicyclo[222]octane family, which is characterized by a unique and rigid bicyclic structure

Preparation Methods

The synthesis of 2-(Diethoxymethyl)bicyclo[2.2.2]octane can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction, followed by ring-closing metathesis. The Diels-Alder reaction is a [4+2] cycloaddition reaction that forms a six-membered ring, which is then subjected to ring-closing metathesis to form the bicyclo[2.2.2]octane structure . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Diethoxymethyl)bicyclo[2.2.2]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions can be carried out using halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Diethoxymethyl)bicyclo[2.2.2]octane involves its interaction with specific molecular targets. For example, as a topoisomerase II inhibitor, it promotes DNA-interstrand cross-linking, thereby interfering with DNA replication and repair processes . This mechanism is crucial for its potential use as an antineoplastic agent.

Comparison with Similar Compounds

2-(Diethoxymethyl)bicyclo[2.2.2]octane can be compared with other similar compounds, such as bicyclo[2.2.1]heptane (norbornane) and 2-oxabicyclo[2.2.2]octane. While all these compounds share a bicyclic structure, they differ in their ring sizes and substituents. For instance, norbornane has a smaller ring size and different chemical properties, while 2-oxabicyclo[2.2.2]octane incorporates an oxygen atom in its structure, leading to different reactivity and applications .

Properties

CAS No.

143138-35-6

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-(diethoxymethyl)bicyclo[2.2.2]octane

InChI

InChI=1S/C13H24O2/c1-3-14-13(15-4-2)12-9-10-5-7-11(12)8-6-10/h10-13H,3-9H2,1-2H3

InChI Key

HNOAGYCSLNLCDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1CC2CCC1CC2)OCC

Origin of Product

United States

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